Fmoc-D-glutamine (Fmoc-D-Gln-OH) is a high-purity, side-chain unprotected stereoisomeric building block essential for the synthesis of D-peptides, peptidomimetics, and specialized bioconjugates. Characterized by its fluorenylmethoxycarbonyl (Fmoc) N-alpha protection and a free primary carboxamide side chain, this compound offers a molecular weight of 368.38 g/mol and is optimized for mild activation chemistries (such as active esters or Oxyma-based coupling). By omitting the bulky trityl (Trt) protecting group commonly found in standard SPPS reagents, Fmoc-D-Gln-OH provides a significantly higher atom economy and enables specialized synthetic workflows—including DNA-encoded library (DECL) generation and green-solvent aqueous couplings—where harsh acidic cleavage or hydrophobic insolubility would otherwise cause critical process failures [1].
Procurement teams often default to purchasing Fmoc-D-Gln(Trt)-OH for all glutamine incorporations due to its resistance to dehydration during carbodiimide activation. However, substituting the unprotected Fmoc-D-Gln-OH with its Trt-protected analog introduces severe limitations in advanced workflows. The trityl group adds 242 Da of non-functional mass, reducing atom economy and necessitating the use of expensive scavengers (like ethanedithiol) to neutralize reactive trityl carbocations during final cleavage. Furthermore, the Trt group renders the building block highly insoluble in aqueous green solvents and strictly requires harsh acidic deprotection (e.g., 95% TFA), which irreversibly destroys DNA tags in DNA-encoded chemical libraries (DECL) [1]. Conversely, substituting with the natural Fmoc-L-Gln-OH results in peptides that are rapidly degraded by endogenous proteases, destroying the therapeutic half-life of the final product [2].
Compared to the industry-standard Fmoc-D-Gln(Trt)-OH (MW 610.70), unprotected Fmoc-D-Gln-OH (MW 368.38) offers a ~39.7% reduction in molecular weight per coupling unit. This significantly improves the atom economy of the iterative synthesis process [1]. Furthermore, omitting the trityl (Trt) group eliminates the generation of highly reactive trityl carbocations during final global cleavage, reducing the need for complex scavenger cocktails (e.g., TIPS/EDT) and simplifying downstream HPLC purification.
| Evidence Dimension | Molecular Weight / Cleavage Byproducts |
| Target Compound Data | MW 368.38 (0 Trt carbocations generated) |
| Comparator Or Baseline | Fmoc-D-Gln(Trt)-OH (MW 610.70, generates reactive Trt carbocations) |
| Quantified Difference | 39.7% lower formula weight; 100% reduction in Trt-related cleavage byproducts |
| Conditions | Standard solid-phase peptide synthesis (SPPS) and TFA-mediated cleavage |
Maximizes active material per gram purchased and streamlines downstream purification by minimizing cleavage-induced impurities.
Trityl-protected glutamine derivatives are fundamentally incompatible with DNA-encoded chemical library (DECL) synthesis because the harsh acidic conditions (e.g., 95% TFA) required for Trt removal cause rapid depurination and degradation of the DNA tags. Fmoc-D-Gln-OH bypasses this limitation entirely. Studies demonstrate that unprotected glutamine maintains high coupling efficiency in DECL builds without requiring post-synthetic acidic deprotection, thereby preserving the integrity of the DNA barcode [1].
| Evidence Dimension | DNA Tag Integrity / Deprotection Requirement |
| Target Compound Data | 0% acidic deprotection required (DNA tag preserved) |
| Comparator Or Baseline | Fmoc-D-Gln(Trt)-OH (Requires high-concentration TFA, destroying DNA tags) |
| Quantified Difference | Complete avoidance of acid-mediated DNA degradation |
| Conditions | Solution-phase DECL synthesis using non-carbodiimide coupling |
Essential procurement choice for DECL platforms where standard Trt-protected building blocks would destroy the encoded library.
The transition toward green peptide synthesis requires building blocks compatible with aqueous or organic-solvent-free conditions. The bulky, hydrophobic trityl group renders Fmoc-D-Gln(Trt)-OH highly insoluble in water. In contrast, the unprotected primary carboxamide of Fmoc-D-Gln-OH readily forms hydrogen bonds, allowing it to disperse as stable nanoparticles (approx. 305 nm) in aqueous media. This enables high-efficiency microwave-assisted coupling in water, eliminating the need for toxic solvents like DMF or NMP [1].
| Evidence Dimension | Aqueous Dispersibility / Nanoparticle Formation |
| Target Compound Data | Forms ~305 nm water-dispersible nanoparticles |
| Comparator Or Baseline | Fmoc-D-Gln(Trt)-OH (Highly insoluble in aqueous conditions) |
| Quantified Difference | Enables 100% aqueous coupling vs obligate organic solvent use |
| Conditions | Microwave-assisted solid-phase peptide synthesis in water |
Allows manufacturers to comply with stringent environmental regulations by substituting toxic DMF/NMP with green aqueous solvents.
When substituting the natural L-enantiomer with Fmoc-D-Gln-OH in therapeutic peptide sequences, the resulting D-glutamine residue confers profound resistance to endogenous proteolytic degradation. While L-glutamine-containing peptides are rapidly cleaved by serum proteases, the incorporation of D-amino acids effectively evades enzymatic recognition, extending the pharmacokinetic half-life of the peptide significantly without requiring complex PEGylation or lipid conjugation[1].
| Evidence Dimension | Enzymatic Half-Life / Protease Recognition |
| Target Compound Data | D-Gln incorporation (Evades L-specific protease cleavage) |
| Comparator Or Baseline | Fmoc-L-Gln-OH (Rapidly degraded by serum proteases) |
| Quantified Difference | Orders-of-magnitude increase in serum stability |
| Conditions | In vivo / in vitro serum stability assays |
Critical for developing long-acting therapeutic peptides and peptidomimetics that require extended in vivo half-lives.
Because it requires no harsh acidic deprotection, Fmoc-D-Gln-OH is the mandatory choice for incorporating D-glutamine into DECLs. It ensures that the delicate DNA tags remain intact during library synthesis, a process where Trt-protected analogs would cause catastrophic depurination [1].
For laboratories and manufacturers transitioning away from toxic DMF/NMP, Fmoc-D-Gln-OH is highly preferred. Its ability to form stable aqueous nanoparticles (~305 nm) enables efficient microwave-assisted coupling directly in water, which is impossible with highly hydrophobic Trt-protected derivatives [2].
When using non-carbodiimide activation methods (such as OPfp esters or Oxyma/TBEC), the dehydration of the unprotected side chain is mitigated. In these scaled-up workflows, Fmoc-D-Gln-OH provides a ~39.7% improvement in atom economy over its Trt-protected counterpart and eliminates the need for expensive scavengers during cleavage[3].